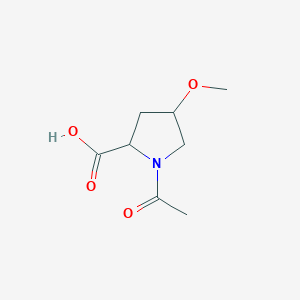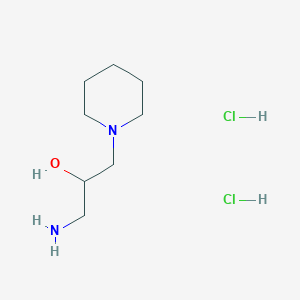
1-Amino-3-(piperidin-1-yl)propan-2-ol dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-3-(piperidin-1-yl)propan-2-ol dihydrochloride is a chemical compound with the molecular formula C8H18N2O. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of an amino group, a piperidine ring, and a propanol moiety, making it a versatile molecule for research and industrial purposes .
Méthodes De Préparation
The synthesis of 1-Amino-3-(piperidin-1-yl)propan-2-ol dihydrochloride typically involves the reaction of 1-piperidinylpropan-2-ol with an appropriate amine source under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow systems to optimize efficiency and scalability .
Analyse Des Réactions Chimiques
1-Amino-3-(piperidin-1-yl)propan-2-ol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Amino-3-(piperidin-1-yl)propan-2-ol dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor for the development of pharmaceutical agents and therapeutic compounds.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Amino-3-(piperidin-1-yl)propan-2-ol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. Its effects are mediated through binding to active sites or allosteric sites on target proteins, leading to changes in their activity and function .
Comparaison Avec Des Composés Similaires
1-Amino-3-(piperidin-1-yl)propan-2-ol dihydrochloride can be compared with other similar compounds, such as:
1-Amino-3-(3-methyl-piperidin-1-yl)-propan-2-ol: This compound has a methyl group on the piperidine ring, which may alter its reactivity and applications.
1-(Piperidin-1-yl)propan-2-ol: Lacks the amino group, making it less versatile for certain reactions.
1-(aminooxy)-3-(piperidin-1-yl)propan-2-ol dihydrochloride:
The uniqueness of this compound lies in its specific combination of functional groups, which confer a wide range of reactivity and utility in various fields of research and industry.
Propriétés
Formule moléculaire |
C8H20Cl2N2O |
|---|---|
Poids moléculaire |
231.16 g/mol |
Nom IUPAC |
1-amino-3-piperidin-1-ylpropan-2-ol;dihydrochloride |
InChI |
InChI=1S/C8H18N2O.2ClH/c9-6-8(11)7-10-4-2-1-3-5-10;;/h8,11H,1-7,9H2;2*1H |
Clé InChI |
FHGTWSNIJDZPPB-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)CC(CN)O.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


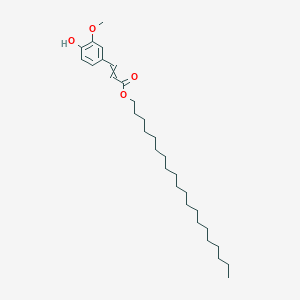
![1-Boc-3-[(2-bromophenyl-amino)-methyl]-pyrrolidine](/img/structure/B12435445.png)
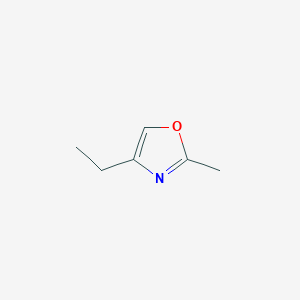
![(2E)-3-[4-chloro-2-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B12435449.png)

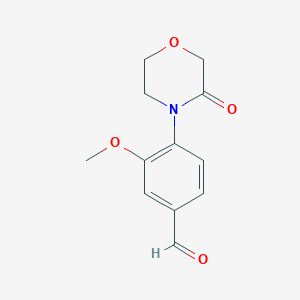
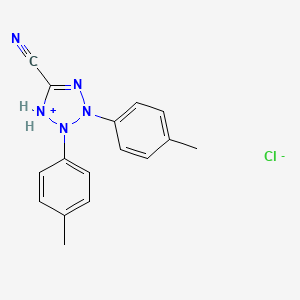
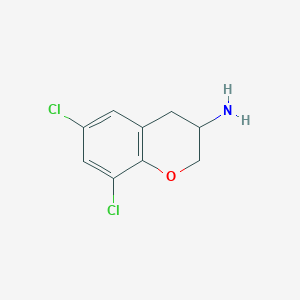
![5-Methyl-3-{[(piperidin-4-yl)formamido]methyl}hexanoic acid hydrochloride](/img/structure/B12435466.png)
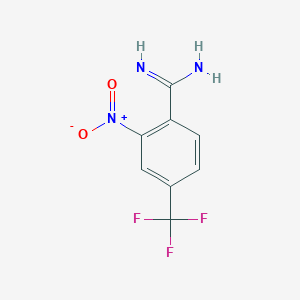
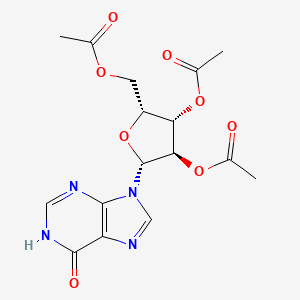

![(16-Benzyl-12-hydroxy-5,7,14-trimethyl-13-methylidene-18-oxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl) acetate](/img/structure/B12435494.png)
